R(+)-6-Bromo-APB hydrobromide
Overview
Description
R(+)-6-Bromo-APB HBr is a potent D1 Dopamine receptor agonist.
Scientific Research Applications
Identification and Characterization in Chemical Compounds
R(+)-6-Bromo-APB hydrobromide, as part of the APB series of compounds, has been identified in internet-purchased products. The differentiation of its positional isomers such as 5-APB and 6-APB is crucial for chemical analysis and confirmation. Advanced techniques like gas chromatography and liquid chromatography-mass spectrometry are employed to confirm the presence of these compounds in 'research chemicals' bought online (Stańczuk et al., 2013).
Pharmacological Studies
Understanding the pharmacokinetics, pharmacodynamics, and potential toxicology of new psychoactive substances (NPS) like R(+)-6-Bromo-APB hydrobromide is vital. Studies have compared its effects with classical recreational drugs and outlined the challenges in identifying health risks due to factors like mislabeling of drugs and analytical difficulties. The significance of international collaboration for early detection of potentially hazardous NPS to protect public health is emphasized (Nugteren-van Lonkhuyzen et al., 2015).
Neuropharmacological Research
R(+)-6-Bromo-APB hydrobromide has been explored for its neuropharmacological properties. In studies involving rodent models of Parkinson's disease, compounds like R-apomorphine, structurally related to R(+)-6-Bromo-APB hydrobromide, demonstrated neuroprotective effects against neurotoxicity induced by compounds like 6-hydroxydopamine. This highlights the potential therapeutic properties of such compounds in neurodegenerative diseases (Yuan et al., 2006).
Structural Analysis and Biochemical Applications
The structure and absolute configuration of compounds like R(+)-6-Bromo-APB hydrobromide are crucial for understanding their biochemical properties and potential applications. Studies focusing on the thermal rearrangement reactions and subsequent structural analysis provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Kobayashi et al., 2003).
Bromination Reactions in Organic Synthesis
The reactions of hydrochlorides of certain compounds with N-bromosuccinimide or bromine are studied to understand the bromination mechanism. These insights are critical for synthetic chemistry, where bromination plays a key role in the synthesis of complex molecules. Understanding the behavior of these reactions can aid in designing more efficient synthetic routes for pharmaceuticals and other chemicals (Mukarramov, 2014).
Future Directions
The future directions for research on a compound like R(+)-6-Bromo-APB hydrobromide could involve further studies on its synthesis, mechanism of action, and potential applications. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to the study of this compound .
properties
IUPAC Name |
(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUBYSSTAODOD-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC2=C(C(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474680 | |
Record name | R(+)-6-Bromo-APB hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R(+)-6-Bromo-APB hydrobromide | |
CAS RN |
139689-19-3 | |
Record name | R(+)-6-Bromo-APB hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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